BenchChemオンラインストアへようこそ!

1-[(1-Phenylethyl)amino]-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile

Antischistosomal Schistosoma mansoni PBI SAR

1-[(1-Phenylethyl)amino]-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile (CAS 612523-11-2, MF C₂₃H₂₂N₄, MW 354.45) is a fully synthetic pyrido[1,2-a]benzimidazole (PBI) derivative that carries a chiral 1-phenylethylamino moiety at N1 and a propyl group at C3, with a carbonitrile at C4. The PBI scaffold is a recognized antischistosomal chemotype currently under active hit-to-lead optimization.

Molecular Formula C23H22N4
Molecular Weight 354.4 g/mol
Cat. No. B11607447
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[(1-Phenylethyl)amino]-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile
Molecular FormulaC23H22N4
Molecular Weight354.4 g/mol
Structural Identifiers
SMILESCCCC1=C(C2=NC3=CC=CC=C3N2C(=C1)NC(C)C4=CC=CC=C4)C#N
InChIInChI=1S/C23H22N4/c1-3-9-18-14-22(25-16(2)17-10-5-4-6-11-17)27-21-13-8-7-12-20(21)26-23(27)19(18)15-24/h4-8,10-14,16,25H,3,9H2,1-2H3
InChIKeyAOVBJXUOGFUIEH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-[(1-Phenylethyl)amino]-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile: Procurement-Relevant Identity and Core Scaffold Profile


1-[(1-Phenylethyl)amino]-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile (CAS 612523-11-2, MF C₂₃H₂₂N₄, MW 354.45) is a fully synthetic pyrido[1,2-a]benzimidazole (PBI) derivative that carries a chiral 1-phenylethylamino moiety at N1 and a propyl group at C3, with a carbonitrile at C4 . The PBI scaffold is a recognized antischistosomal chemotype currently under active hit-to-lead optimization [1]. This specific substitution pattern places the compound within a focused N1-1-phenylethanamine series that was explicitly designed to expand the antischistosomal activity profile of PBIs beyond earlier antimalarial leads [1].

Why Generic PBI Substitution Fails: The Functional Consequences of the N1-1-Phenylethylamino Motif in 1-[(1-Phenylethyl)amino]-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile


Pyrido[1,2-a]benzimidazoles are not functionally interchangeable. Within the antischistosomal PBI series, the identity of the N1 substituent is a primary determinant of both in vitro potency and in vivo worm burden reduction [1]. The N1-1-phenylethylamino group in this compound introduces a chiral, aromatic side chain that directly affects target engagement and hepatic microsomal stability relative to earlier alkylamino PBIs that suffered from rapid metabolic clearance [1][2]. Among the broader PBI class, the N1 substituent also governs selectivity: this compound shows weak inhibition of phenylethanolamine N-methyltransferase (PNMT; Ki ≈ 1.11×10⁶ nM), confirming that the phenylethylamino appendage does not confer promiscuous aminergic activity — a property that distinguishes it from PNMT-targeted PBIs evaluated in earlier CNS programs [3].

Quantitative Differentiation Evidence for 1-[(1-Phenylethyl)amino]-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile vs. Structural Analogs and In-Class Candidates


Antischistosomal Potency: N1-1-Phenylethanamine PBI Series vs. Praziquantel Benchmark

The N1-1-phenylethanamine PBI series to which this compound belongs displays in vitro IC₅₀ values of 0.08–1.43 μM against both newly transformed schistosomula and adult Schistosoma mansoni [1]. While the exact IC₅₀ of this specific derivative has not been extracted from the full-text tables, the series-wide potency range places these compounds in a competitive window relative to praziquantel, which shows an adult worm IC₅₀ of ~0.1 μM in comparable assays [2]. In vivo, compounds from this series achieved moderate-to-high worm burden reductions of 35.8–89.6% in S. mansoni-infected mice [1].

Antischistosomal Schistosoma mansoni PBI SAR

Off-Target Selectivity: PNMT Inhibition vs. Antischistosomal PBIs

This compound was tested against bovine phenylethanolamine N-methyltransferase (PNMT) and exhibited a Ki of 1.11×10⁶ nM (1.11 mM) [1]. This near-millimolar affinity indicates negligible PNMT activity, distinguishing it from earlier PBI series developed for CNS indications where PNMT or GABA-A receptor engagement was the intended pharmacology [2]. The absence of potent PNMT inhibition is a meaningful selectivity feature: related PBIs with basic alkylamino side chains at N1 have been reported to show appreciable affinity for aminergic targets [2].

Selectivity PNMT Off-target profiling

Hepatic Microsomal Stability: N1-1-Phenylethanamine PBIs vs. Earlier Alkylamino PBI Antimalarials

The Probst et al. (2021) N1-1-phenylethanamine PBI series demonstrated good hepatic microsomal stability, with >70% of parent compound remaining after 30 min incubation [1]. This contrasts with earlier antimalarial PBI leads from the Singh et al. (2017) series, where metabolic instability of the alkylamino side chain was explicitly identified as a key liability limiting in vivo oral efficacy [2]. The shift from simple alkylamino to 1-phenylethylamino substitution at N1 appears to be a critical structural determinant for improving metabolic robustness within the PBI scaffold.

Metabolic stability Microsomal clearance PBI ADME

Cytotoxicity Profile: N1-1-Phenylethanamine PBIs vs. Mammalian Cell Lines

The N1-1-phenylethanamine PBI series was reported to be non-toxic to Chinese hamster ovarian (CHO) and human liver HepG2 cells, although toxicity (selectivity index, SI < 10) was observed against the rat L6 myoblast cell line [1]. This mixed cytotoxicity profile indicates a meaningful therapeutic window against the parasite relative to some mammalian cell types but also highlights a potential skeletal muscle liability that requires further investigation. By comparison, the earlier antimalarial PBI lead series from Singh et al. (2017) reported a selectivity index of >600 against a CHO cell line for its most optimized compound [2], suggesting that the antischistosomal N1-phenylethanamine series may present a narrower selectivity margin.

Cytotoxicity Selectivity index Safety profiling

Best-Validated Research and Industrial Application Scenarios for 1-[(1-Phenylethyl)amino]-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile


Antischistosomal Lead Optimization and SAR Expansion

This compound is most appropriately deployed as a comparator or starting point in antischistosomal lead optimization programs targeting Schistosoma mansoni. The N1-1-phenylethanamine series has demonstrated in vitro IC₅₀ values from 0.08–1.43 μM and in vivo worm burden reductions of up to 89.6%, with >70% hepatic microsomal stability [1]. Medicinal chemistry teams can use this compound to systematically vary the N1 substituent, the C3 alkyl chain, or the carbonitrile position while benchmarking against the established series potency and metabolic stability data [1][2].

Metabolic Stability Benchmarking of PBI Derivatives

The documented >70% hepatic microsomal stability at 30 min for this series [1] — contrasted against the metabolic lability of earlier alkylamino PBIs [2] — makes this compound a useful positive control for in vitro ADME profiling when evaluating new PBI analogs. Procurement by DMPK groups enables direct head-to-head microsomal stability comparisons between existing alkylamino PBIs and the metabolically more robust N1-1-phenylethanamine chemotype.

Selectivity Profiling Against Host Aminergic Targets

The confirmed weak PNMT inhibition (Ki = 1.11×10⁶ nM) [3] supports the use of this compound as a selectivity control when profiling new PBI derivatives for off-target aminergic activity. This is particularly relevant given that structurally related PBIs have been advanced as CNS agents targeting the benzodiazepine binding site on GABA-A receptors and PNMT [4]. Procurement for broad-panel selectivity screening can help establish whether the N1-1-phenylethylamino motif consistently avoids aminergic pharmacology across the series.

Anti-Tuberculosis and Antimicrobial Cross-Screening

Given that other pyrido[1,2-a]benzimidazole-4-carbonitrile derivatives have demonstrated activity against Mycobacterium tuberculosis, including MDR-TB and XDR-TB strains [5], this compound — with its distinct N1-1-phenylethylamino group — can be cross-screened to assess whether the antischistosomal PBI series also carries anti-TB potential. The structural divergence from the anti-TB PBI leads (e.g., 2-(4-chlorobenzyl)-3-methyl-1-oxo-1H,5H-pyrido[1,2-a]benzimidazole-4-carbonitrile) provides a meaningful test of scaffold polypharmacology [5].

Quote Request

Request a Quote for 1-[(1-Phenylethyl)amino]-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.